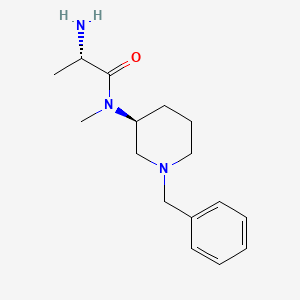

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13458320

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O |

|---|---|

| Molecular Weight | 275.39 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide |

| Standard InChI | InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15-/m0/s1 |

| Standard InChI Key | CDRBADUMCKUHRH-ZFWWWQNUSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N |

| SMILES | CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |

| Canonical SMILES | CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with a benzyl group at the 1-position and a methyl-propanamide moiety at the 3-position. Its IUPAC name, (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide, reflects the stereochemistry at both chiral centers (C2 and C3), which are critical for its biological interactions .

Key Structural Features:

-

Piperidine Core: A six-membered heterocyclic ring with nitrogen at position 1.

-

Benzyl Substituent: Attached to the piperidine nitrogen, enhancing lipophilicity and receptor binding.

-

Methyl-Propanamide Side Chain: Introduces hydrogen-bonding capabilities and stereochemical specificity.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₅N₃O | |

| Molecular Weight | 275.39 g/mol | |

| XLogP3-AA | 1.3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 4 |

The compound’s moderate lipophilicity (XLogP3-AA = 1.3) suggests balanced membrane permeability, while its hydrogen-bonding profile facilitates interactions with biological targets .

Synthesis and Characterization

Analytical Characterization

-

Spectroscopic Data: NMR (¹H and ¹³C) confirms stereochemistry and functional groups.

| Compound | MOR Binding Affinity (Kᵢ) | Selectivity (MOR/δ) |

|---|---|---|

| 20 | 55 ± 4 nM | >1000 |

| 21 | 600 ± 90 nM | >1000 |

Hydroxyl-substituted analogs (e.g., 20) demonstrate potent agonist activity in guinea pig ileum assays, suggesting potential analgesic applications .

σ Receptor Affinity

Related pyridine derivatives with N-benzylpiperidine motifs show nanomolar affinity for σ₁ receptors (Kᵢ = 1.45–29.2 nM), implicating roles in neuropsychiatric disorders . Molecular docking studies reveal salt bridges between the piperidinium nitrogen and Glu172 in σ₁R, stabilizing ligand-receptor complexes .

Cholinesterase Inhibition

Polyfunctionalized analogs (e.g., compound 5) inhibit acetylcholinesterase (AChE; IC₅₀ = 13 nM) and butyrylcholinesterase (BuChE; IC₅₀ = 3.1 µM), highlighting potential in Alzheimer’s disease research .

Applications in Scientific Research

Neurological Disorders

-

Pain Management: MOR-selective agonists derived from this scaffold are under investigation for chronic pain .

-

Neurodegeneration: Cholinesterase inhibition and σ₁R modulation position it as a dual-target therapeutic candidate .

Chemical Biology

-

Receptor Profiling: Used to study stereochemical effects on GPCR signaling .

-

Drug Design: Serves as a template for optimizing bioavailability and blood-brain barrier penetration.

| Hazard | Category | Signal Word |

|---|---|---|

| Skin Irritation | 2 | Warning |

| Eye Irritation | 2A | Warning |

| Respiratory Irritation | 3 | Warning |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume